molecular formula C7H2Cl4O B8472865 2,3,5-Trichlorobenzoyl chloride

2,3,5-Trichlorobenzoyl chloride

Cat. No.: B8472865
M. Wt: 243.9 g/mol
InChI Key: ZXHSKMRJXAOBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichlorobenzoyl chloride (CAS 42221-48-7) is an organic compound with the molecular formula C7H2Cl4O and a molecular weight of 243.902 g/mol . As a benzoyl chloride derivative functionalized with three chlorine atoms, it serves as a versatile synthetic intermediate and building block in organic chemistry research. The presence of multiple chlorine atoms on the aromatic ring influences the compound's electronic properties and reactivity, making it a candidate for synthesizing more complex molecules, such as functionalized polymers or active pharmaceutical ingredients (APIs). Benzoyl chlorides, in general, are highly reactive toward nucleophiles, and this compound is typically used in reactions with alcohols to form esters or with amines to form amides. Researchers value this reagent for introducing a sterically hindered and electron-deficient benzoyl group into target molecules. Structurally similar compounds, such as 2,4,6-Trichlorobenzoyl chloride (Yamaguchi's reagent), are well-established in synthetic methodology, notably as a key reactant in the Yamaguchi esterification for the formation of esters, particularly in challenging macrocyclization steps . This compound must be handled with care as it is moisture-sensitive and reacts with water. It is strictly for research and development purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H2Cl4O

Molecular Weight

243.9 g/mol

IUPAC Name

2,3,5-trichlorobenzoyl chloride

InChI

InChI=1S/C7H2Cl4O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H

InChI Key

ZXHSKMRJXAOBQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 2,3,5-trichlorobenzoyl chloride and related benzoyl chlorides:

Compound CAS Number Substituents Primary Uses Hazards
This compound Not explicitly provided Cl at 2,3,5-positions Acylating agent in organic synthesis; production of asymmetric dibenzoyl peroxides No direct data; likely corrosive due to benzoyl chloride backbone
2,4,6-Trichlorobenzoyl chloride 4136-95-2 Cl at 2,4,6-positions (symmetrical) Laboratory chemical, acylating agent for modifying nucleophilic groups (e.g., –OH, –NH₂) Classified as a corrosive liquid (UN Hazard Class 8)
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 Cl at 3-position; CF₃ at 5-position Research and development (no medicinal/household use) Hazards not fully classified; limited safety data
2,3,4-Trichloro-5-fluorobenzoyl chloride 115549-05-8 Cl at 2,3,4-positions; F at 5-position Synthetic intermediate (exact applications unspecified) No hazard data provided
2,3,5-Triiodobenzoyl chloride 42860-33-3 I at 2,3,5-positions Industrial applications (specific uses not detailed) No hazard classification; advised for industrial use only

Research Findings and Industrial Relevance

  • This compound : Patent literature highlights its role in producing dibenzoyl peroxides, which are critical initiators in polymerization reactions .
  • 2,4,6-Trichlorobenzoyl Chloride: Marketed by suppliers like Santa Cruz Biotechnology ($101.00/5 g), its commercial availability underscores its importance in academic and industrial labs .
  • Niche Analogs : Fluorinated and iodinated derivatives (e.g., 2,3,4-trichloro-5-fluoro- and 2,3,5-triiodobenzoyl chloride) cater to specialized applications, though their usage remains less documented .

Q & A

Q. What synthetic routes are available for 2,3,5-Trichlorobenzoyl chloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of precursor aromatic compounds. For example, 3,5-Dichlorobenzoyl chloride is synthesized via side-chain and ring chlorination of m-xylene, followed by hydrolysis and decarbonylation . Key factors include:
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Temperature control : Maintain 50–80°C during chlorination to avoid over-substitution.
  • Purification : Distillation under reduced pressure (e.g., 0.1–0.5 mmHg) improves purity (>99%) .
  • Yield optimization : Single-factor experiments suggest a maximum yield of ~63% for similar compounds .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Based on analogous chlorinated benzoyl chlorides (e.g., 2,4,6-Trichlorobenzoyl chloride):
  • GHS Hazards : Corrosive to skin (Category 1B) and eyes (Category 1) .
  • PPE Requirements : Acid-resistant gloves, goggles, and lab coats; use fume hoods to prevent inhalation .
  • Emergency Measures :
  • Skin contact: Wash immediately with soap/water for 15 minutes .
  • Eye exposure: Rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., 3,5-Dichlorobenzoyl chloride shows distinct aromatic proton splitting ).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight (e.g., C₇H₃Cl₃O = 209.457 g/mol for 3,5-Dichloro analogue ).
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and column chromatography (silica gel, hexane/EtOAc) achieve >98% purity .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing Cl groups activate the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines, alcohols).
  • Kinetic Studies : Monitor reaction rates via FT-IR or conductometric titration to compare with less chlorinated analogues .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Q. What role does this compound play in multi-step organic syntheses?

  • Methodological Answer : It serves as a key intermediate for:
  • Pharmaceuticals : Coupling with amino acids to form bioactive amides (e.g., antimalarial agents) .
  • Polymer Chemistry : Initiating ring-opening polymerization of lactones via acyl chloride reactivity .
  • Method Development : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like hydrolysis .

Q. How can researchers resolve contradictions in reported stability data for chlorinated benzoyl chlorides?

  • Methodological Answer :
  • Controlled Stability Studies :
ConditionParameter TestedOutcome (for 2,4,6-Trichloro analogue)Reference
HumidityHydrolysis ratet₁/₂ = 12 hrs at 60% RH
LightDegradationNo significant change after 7 days
  • Statistical Analysis : Use ANOVA to compare degradation rates across studies (e.g., p < 0.05 significance level ).

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